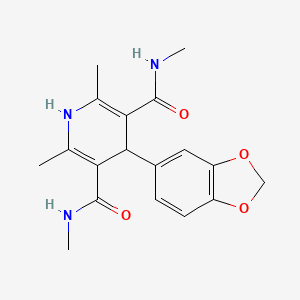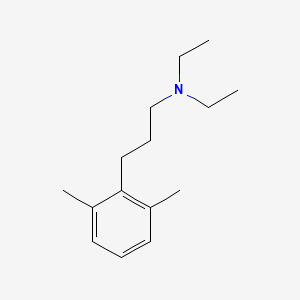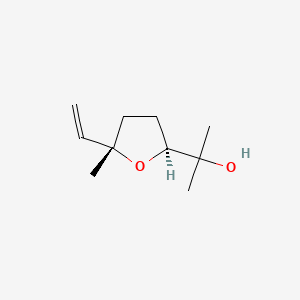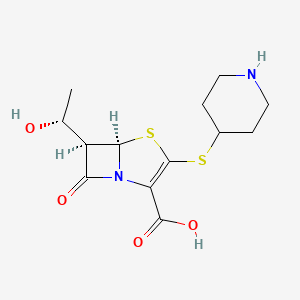
4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(4-piperidinylthio)-, (5R-(5-alpha,6-alpha(R*)))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thia-1-azabicyclo(320)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(4-piperidinylthio)-, (5R-(5-alpha,6-alpha(R*))) is a complex organic compound It belongs to the class of bicyclic compounds containing a thia and azabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(4-piperidinylthio)-, (5R-(5-alpha,6-alpha(R*))) typically involves multiple steps:
Formation of the bicyclic core: This step involves the construction of the thia and azabicyclo structure through cyclization reactions.
Functionalization: Introduction of the carboxylic acid, hydroxyethyl, and piperidinylthio groups through various organic reactions such as esterification, reduction, and substitution.
Purification: The final compound is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes with optimization for cost, yield, and safety. This might include the use of continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions can occur at the keto group, converting it to a hydroxyl group.
Substitution: The piperidinylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in the development of new antibiotics.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which 4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(4-piperidinylthio)-, (5R-(5-alpha,6-alpha(R*))) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillins: These antibiotics share a similar bicyclic structure but differ in their functional groups.
Cephalosporins: Another class of antibiotics with a similar core structure but different side chains.
Carbapenems: These compounds also have a bicyclic structure and are used as antibiotics.
Uniqueness
4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(4-piperidinylthio)-, (5R-(5-alpha,6-alpha(R*))) is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
90821-69-5 |
|---|---|
Molekularformel |
C13H18N2O4S2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(5R,6R)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-piperidin-4-ylsulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4S2/c1-6(16)8-10(17)15-9(12(18)19)13(21-11(8)15)20-7-2-4-14-5-3-7/h6-8,11,14,16H,2-5H2,1H3,(H,18,19)/t6-,8-,11-/m1/s1 |
InChI-Schlüssel |
IQAYVBOQSTUQBD-AZTOOPQRSA-N |
Isomerische SMILES |
C[C@H]([C@H]1[C@@H]2N(C1=O)C(=C(S2)SC3CCNCC3)C(=O)O)O |
Kanonische SMILES |
CC(C1C2N(C1=O)C(=C(S2)SC3CCNCC3)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


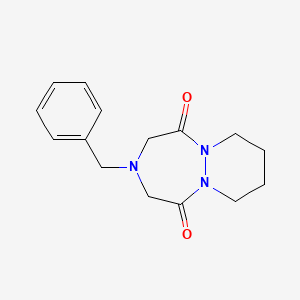
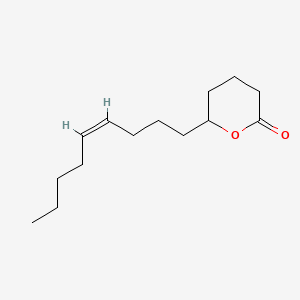
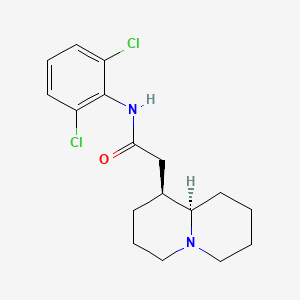

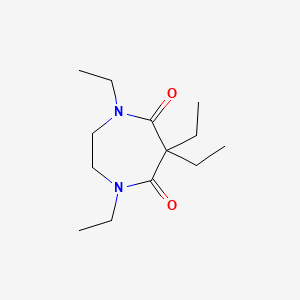
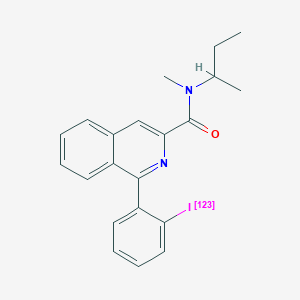
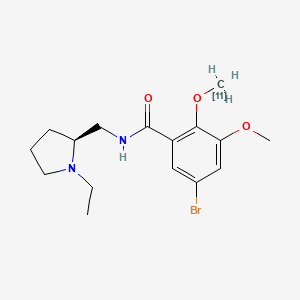
![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)


